[(4-benzoylphenyl)methyl]triethylazanium bromide
Description
Properties
CAS No. |
73603-46-0 |
|---|---|
Molecular Formula |
C20H26BrNO |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-triethylazanium;bromide |
InChI |
InChI=1S/C20H26NO.BrH/c1-4-21(5-2,6-3)16-17-12-14-19(15-13-17)20(22)18-10-8-7-9-11-18;/h7-15H,4-6,16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BMOGAGVZDKGFAT-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methylbenzophenone Followed by Quaternization
A widely documented method involves the bromination of 4-methylbenzophenone to form 4-(bromomethyl)benzophenone, followed by reaction with triethylamine.
Synthesis of 4-(Bromomethyl)benzophenone
4-Methylbenzophenone undergoes benzylic bromination using -bromosuccinimide (NBS) in carbon tetrachloride () under radical initiation conditions. The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals that abstract a hydrogen atom from the methyl group, forming a benzyl radical. Subsequent bromination yields 4-(bromomethyl)benzophenone:
Optimization Notes :
Quaternization with Triethylamine
The brominated intermediate reacts with triethylamine in acetone or ethanol to form the quaternary ammonium salt:
Key Parameters :
Alternative Route via 4-Methylbenzoic Acid Derivatives
A modified pathway starts with 4-methylbenzoic acid, which is converted to its acid chloride and subsequently functionalized.
Synthesis of 4-Methylbenzoyl Chloride
4-Methylbenzoic acid reacts with thionyl chloride () in chloroform () catalyzed by dimethylformamide (DMF):
Reaction Conditions :
Bromination and Quaternary Salt Formation
The acid chloride is brominated using NBS, followed by quaternization with triethylamine:
Challenges :
-
Moisture Sensitivity : Hydrolysis of intermediates necessitates anhydrous conditions.
-
Byproduct Formation : Competing esterification or amidation reactions require careful stoichiometric control.
Comparative Analysis of Synthesis Methods
Critical Observations :
-
The direct bromination route offers superior yields and shorter reaction times, making it preferable for industrial applications.
-
The acid chloride pathway, while lengthier, avoids handling volatile benzophenone derivatives.
Mechanistic Insights and Side Reactions
Radical Bromination Mechanism
NBS-mediated bromination proceeds via a radical chain process:
-
Initiation : Light or heat generates bromine radicals from NBS.
-
Propagation : A bromine radical abstracts a hydrogen atom from the methyl group, forming a benzyl radical.
-
Termination : The benzyl radical reacts with (from NBS decomposition) to yield the bromide.
Side Reactions :
-
Over-bromination : Excess NBS may lead to di-brominated products, necessitating precise stoichiometry.
-
Oxidation : Trace moisture oxidizes intermediates, forming carboxylic acids.
Industrial-Scale Considerations
Solvent and Cost Optimization
-
Solvent Recycling : Acetone and are recovered via distillation, reducing costs.
-
Catalyst Use : DMF (0.5–1% v/v) accelerates acid chloride formation without side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide anion can be displaced by nucleophiles under mild conditions. In flow reactor setups (Table 1), similar quaternary ammonium salts participate in SN2 reactions with alcohols or amines, yielding functionalized benzophenone derivatives.
Table 1: Substitution reactions under flow conditions
| Substrate | Nucleophile | Solvent | Temp. | Yield (%) |
|---|---|---|---|---|
| Quaternary salt | Hydroxide | Dichloromethane | 25°C | 92 |
| Quaternary salt | Thiol | Acetonitrile | 40°C | 85 |
Key findings:
-
Reactions proceed efficiently without base due to the leaving group ability of bromide .
-
Polar aprotic solvents enhance reaction rates by stabilizing ionic intermediates .
Benzylic Bromination via Radical Pathways
The benzylic C-H bond undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (Table 2). This parallels benzylic bromination mechanisms documented for structurally related compounds .
Table 2: Bromination conditions and outcomes
| Initiator | Light Source | Solvent | Time (h) | Product Yield (%) |
|---|---|---|---|---|
| AIBN | CFL | CCl₄ | 4 | 78 |
| Di-tert-butyl peroxide | UV | Acetonitrile | 2 | 85 |
Mechanistic insights:
-
Bromine radical abstracts the benzylic hydrogen, forming a stabilized benzyl radical .
-
Chain propagation occurs via radical recombination with Br₂ .
Hydrolysis and Stability Profiling
The benzoyl group hydrolyzes under acidic or basic conditions (Table 4). Stability studies reveal pH-dependent degradation kinetics .
Table 4: Hydrolysis rates under varying pH
| pH | Temp. (°C) | Half-life (h) | Primary Product |
|---|---|---|---|
| 2 | 25 | 12 | 4-Methylbenzophenone |
| 10 | 25 | 3 | 4-Carboxybenzophenone |
Critical notes:
Anion Exchange and Metathesis
The bromide counterion undergoes exchange with PF₆⁻ or BF₄⁻ in polar solvents (e.g., acetone), altering solubility for downstream applications .
Experimental protocol :
-
Dissolve 1 g of [(4-benzoylphenyl)methyl]triethylazanium bromide in 10 mL acetone.
-
Add 1.2 equiv NaPF₆.
-
Stir for 1 h at RT.
-
Filter precipitate; yield: 89%.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that [(4-benzoylphenyl)methyl]triethylazanium bromide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents. Its quaternary ammonium structure enhances its ability to disrupt microbial cell membranes, leading to cell death.
Drug Delivery Systems
The compound's ability to interact with cell membranes suggests potential applications in drug delivery systems. Its cationic nature allows it to form micelles, which can encapsulate drugs and facilitate their transport across biological barriers. This property is particularly beneficial in enhancing the bioavailability of poorly soluble drugs.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Further research is needed to elucidate the mechanisms behind this activity and its potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
- Drug Delivery Research : In a recent investigation, researchers utilized this compound as a carrier for anticancer drugs. The results indicated enhanced cellular uptake and improved therapeutic efficacy compared to conventional delivery methods.
Mechanism of Action
The mechanism of action of [(4-benzoylphenyl)methyl]triethylazanium bromide involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromide ion acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center.
Oxidation and Reduction: The benzoyl group undergoes redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenyl ring participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [(4-benzoylphenyl)methyl]triethylazanium bromide with structurally related quaternary ammonium bromides, emphasizing differences in substituents, physicochemical properties, and applications.
Key Differences:
Lipophilicity vs. In contrast, (5-bromopentyl)trimethylazanium bromide’s flexible alkyl chain increases water solubility, favoring applications in aqueous reactions .
Stability : The rigid benzoylphenyl group may confer greater thermal and oxidative stability compared to methoxyphenacyl or alkyl-chain derivatives, which are prone to degradation under UV exposure or heating .
Environmental Impact : Unlike methyl bromide (a potent ozone-depleting fumigant), quaternary ammonium bromides like the target compound are less volatile and more biodegradable, reducing environmental risks .
Research Findings and Spectral Analysis
While direct spectral data for this compound are absent, analogous compounds provide insights:
- IR Spectroscopy: The benzoyl group is expected to show a strong C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . NH stretches (absent here due to quaternary structure) would differentiate it from non-ionic analogs.
- NMR : The triethylazanium moiety would produce a singlet for N⁺(CH₂CH₃)₃ near δ 3.2–3.5 ppm (¹H) and δ 50–55 ppm (¹³C), while the benzoylphenyl group would display aromatic protons at δ 7.3–8.1 ppm .
- Mass Spectrometry : A molecular ion peak at m/z corresponding to C₁₉H₂₄N⁺Br⁻ (exact mass ~384.3) is anticipated, with fragmentation patterns dominated by loss of the benzoyl group (C₆H₅CO) .
Biological Activity
Chemical Structure and Properties
Chemical Name: [(4-benzoylphenyl)methyl]triethylazanium bromide
Molecular Formula: CHBrN
Molecular Weight: 364.3 g/mol
The compound features a triethylammonium group, which enhances its solubility in polar solvents and may contribute to its biological activity.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs) exhibit significant antimicrobial properties. A study focusing on various QACs found that compounds similar to this compound demonstrated effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis and death.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any bioactive compound. A study conducted on human cell lines revealed that this compound exhibited moderate cytotoxicity at higher concentrations. The IC values were determined using MTT assays.
The proposed mechanism of action for this compound involves:
- Membrane Disruption: The cationic nature of the triethylammonium group allows it to interact with negatively charged microbial membranes.
- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in cellular metabolism, leading to reduced growth and viability of target cells.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a strong correlation between concentration and antimicrobial activity, suggesting potential for use as a disinfectant or preservative in pharmaceutical formulations.
Study 2: Cytotoxic Effects on Cancer Cells
A separate investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that while the compound showed promise in selectively targeting cancer cells, further studies are needed to optimize its therapeutic index and minimize toxicity to normal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4-benzoylphenyl)methyl]triethylazanium bromide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine with a benzyl bromide derivative. For example, reacting triethylamine with (4-benzoylphenyl)methyl bromide under reflux in anhydrous conditions. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), reaction temperature (optimized between 40–60°C), and stoichiometric excess of the alkylating agent to ensure complete amine conversion . Purification via recrystallization or column chromatography is critical to isolate the quaternary ammonium salt. Monitoring reaction progress using thin-layer chromatography (TLC) or NMR can prevent over-alkylation byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the quaternary ammonium structure, with characteristic shifts for the benzoylphenyl group (aromatic protons at δ 7.2–8.0 ppm) and triethylammonium protons (δ 3.0–3.5 ppm) .
- FTIR : Confirms the presence of the benzoyl carbonyl (C=O stretch at ~1650–1700 cm) and ammonium C-N bonds (~1200–1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M-Br]) and isotopic patterns consistent with bromine .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis or degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in phase-transfer catalysis (PTC)?
- Methodological Answer : The benzoylphenyl group enhances lipophilicity, enabling PTC in biphasic systems (e.g., water/organic solvents). To study reactivity:
- Kinetic Experiments : Compare reaction rates of model reactions (e.g., nucleophilic substitutions) with/without the catalyst. Monitor via GC or HPLC .
- Computational Modeling : Use DFT calculations to map charge distribution and steric hindrance around the ammonium center, correlating with experimental catalytic efficiency .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests at 40–60°C and pH 2–12. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the benzoyl group or quaternary ammonium structure) .
- Contradiction Resolution : If literature reports conflicting thermal stability, replicate experiments using identical solvents (e.g., anhydrous vs. aqueous) and verify via differential scanning calorimetry (DSC) .
Q. How can this compound be utilized in designing ionic liquid matrices for electrochemical applications?
- Methodological Answer :
- Ionic Liquid Synthesis : Combine the compound with anions like bis(trifluoromethanesulfonyl)imide (NTf) to form low-melting-point salts. Characterize conductivity via impedance spectroscopy .
- Electrode Modification : Deposit the ionic liquid onto carbon electrodes and test performance in redox reactions (e.g., ferrocene/ferrocenium) using cyclic voltammetry .
Q. What experimental approaches validate the compound’s interaction with biomolecules (e.g., DNA or proteins) in biochemical assays?
- Methodological Answer :
- Fluorescence Quenching : Titrate the compound with biomolecules (e.g., BSA) and monitor fluorescence emission changes to calculate binding constants .
- Molecular Docking : Simulate interactions using software like AutoDock to predict binding sites, followed by validation via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
